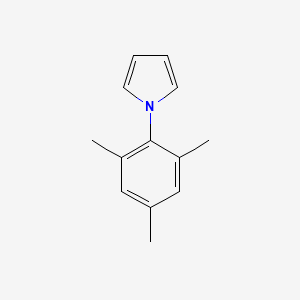

1-Mesityl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)pyrrole |

InChI |

InChI=1S/C13H15N/c1-10-8-11(2)13(12(3)9-10)14-6-4-5-7-14/h4-9H,1-3H3 |

InChI Key |

VSUNUXMFHZNGKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CC=C2)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1 Mesityl 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Mesityl-1H-pyrrole and its derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR methods are indispensable for confirming their complex structures. nih.gov

The 1H and 13C NMR spectra of this compound derivatives provide characteristic signals that are essential for initial structure verification. springernature.com The 1H NMR spectrum typically displays distinct resonances for the pyrrole (B145914) ring protons, the aromatic protons of the mesityl group, and the methyl protons of the mesityl group. The pyrrole protons usually appear as two multiplets, corresponding to the protons at the C2/C5 positions (α-protons) and the C3/C4 positions (β-protons). The mesityl group contributes a singlet for its two aromatic protons and two singlets for the six ortho-methyl protons and the three para-methyl protons.

Similarly, the 13C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. unl.edu The chemical shifts are influenced by the electronic environment of each carbon, allowing for the identification of the pyrrole ring carbons and the distinct aromatic and methyl carbons of the mesityl substituent.

The table below summarizes typical chemical shift ranges for the core this compound structure.

| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole C2/C5-H | 1H | 6.8 - 7.2 | Triplet or Multiplet |

| Pyrrole C3/C4-H | 1H | 6.2 - 6.5 | Triplet or Multiplet |

| Mesityl Aromatic-H | 1H | ~7.0 | Singlet |

| Mesityl ortho-CH3 | 1H | 1.9 - 2.1 | Singlet |

| Mesityl para-CH3 | 1H | ~2.3 | Singlet |

| Pyrrole C2/C5 | 13C | 120 - 125 | |

| Pyrrole C3/C4 | 13C | 108 - 112 | |

| Mesityl C-N | 13C | 135 - 140 | |

| Mesityl C-CH3 (ortho) | 13C | 137 - 140 | |

| Mesityl C-CH3 (para) | 13C | 130 - 135 | |

| Mesityl Aromatic C-H | 13C | 128 - 130 | |

| Mesityl ortho-CH3 | 13C | 17 - 19 | |

| Mesityl para-CH3 | 13C | 20 - 22 |

Note: Actual chemical shifts can vary based on solvent and substitution on the pyrrole ring. researchgate.netresearchgate.net

While 1D NMR is powerful, complex derivatives of this compound often require 2D NMR techniques for unambiguous assignment, especially in cases of complex substitution patterns that create multiple isomers. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation technique is used to identify proton-proton (H-H) spin-spin coupling networks. In a this compound derivative, COSY spectra would show cross-peaks between the α-protons (H2/H5) and the adjacent β-protons (H3/H4) of the pyrrole ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. It is invaluable for assigning the 13C signals based on the more easily assigned 1H spectrum. For instance, it would definitively link the pyrrole proton signals to their corresponding pyrrole carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation. nih.gov In this compound, a NOESY spectrum would show a cross-peak between the ortho-methyl protons of the mesityl group and the α-protons of the pyrrole ring, providing direct evidence of their spatial closeness due to the hindered rotation around the N-C bond. nih.gov

The bulky mesityl group imposes significant steric hindrance, which has a pronounced and observable effect on the NMR spectrum. researchgate.net The ortho-methyl groups of the mesityl ring are forced into close proximity with the α-protons (H2/H5) of the pyrrole ring. This phenomenon, known as steric compression, involves van der Waals repulsion between the electron clouds of the interacting groups. rsc.org

Counterintuitively, this compression leads to a deshielding of the affected protons. reddit.com The repulsive force pushes the electron cloud of the C-H bond away from the proton, reducing its local electron density. semanticscholar.org Consequently, the α-protons of the pyrrole ring in this compound derivatives resonate at a lower field (higher ppm value) compared to those in less sterically hindered N-aryl pyrroles. semanticscholar.org This downfield shift is a direct spectroscopic indicator of the crowded steric environment around the N-C bond. rsc.org The magnitude of this shift can provide qualitative insight into the degree of steric strain in the molecule.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is crucial for precisely determining the molecular geometry of this compound derivatives, validating structural features inferred from spectroscopic data.

Single-crystal X-ray diffraction analysis allows for the precise measurement of key geometric parameters. researchgate.net In a related derivative, bis(mesityl)(pyrrol-1-yl)borane, the attachment of a bulky group to the pyrrole nitrogen provides significant insight into the expected structural changes. nih.goviucr.org The delocalization of the nitrogen's lone pair into the pyrrole ring is reduced, leading to an increase in the N-C bond lengths compared to unsubstituted pyrrole. nih.goviucr.org

The table below presents selected geometric parameters from the crystal structure of bis(mesityl)(pyrrol-1-yl)borane, which serves as a close model for the steric and electronic effects present in this compound. nih.govresearchgate.net

| Parameter | Atoms Involved | Value |

| Bond Length | N—Cα | 1.4005 (14) Å |

| Bond Length | N—Cα' | 1.3981 (14) Å |

| Bond Length | Cα—Cβ | 1.3536 (16) Å |

| Bond Length | Cβ—Cβ' | 1.4290 (17) Å |

| Bond Angle | Cα—N—Cα' | 108.5° (approx.) |

| Bond Angle | N—Cα—Cβ | 109.0° (approx.) |

| Bond Angle | Cα—Cβ—Cβ' | 106.7° (approx.) |

| Torsional Angle | C(mesityl)-C(mesityl)-N-C(pyrrole) | Varies |

Data derived from a closely related structure, bis(mesityl)(pyrrol-1-yl)borane. nih.govresearchgate.net

The solid-state structure of N-mesitylpyrroles is dominated by the steric repulsion between the ortho-methyl groups of the mesityl ring and the α-positions of the pyrrole ring. This steric clash prevents the molecule from adopting a planar conformation where the two aromatic ring systems are coplanar.

Instead, the mesityl ring is forced to rotate out of the plane of the pyrrole ring. This is quantitatively described by the torsional dihedral angle between the best plane of the pyrrole ring and the best plane of the mesityl ring. In crystallographic studies of related compounds, this angle is significant, with reported values around 67-69°. iucr.org This near-perpendicular arrangement minimizes steric strain, but it also reduces the electronic conjugation between the two π-systems. The pyrrole ring itself generally maintains a high degree of planarity. This twisted conformation is a defining structural characteristic of this compound and its derivatives in the solid state. iucr.org

Investigation of Intermolecular Interactions in Crystal Lattices

The supramolecular architecture of this compound derivatives is governed by a network of weak intermolecular interactions, which dictates the molecular packing in the solid state. Crystallographic studies on related structures, such as bis(mesityl)(pyrrol-1-yl)borane, provide significant insight into these non-covalent forces. In the crystal structure of this derivative, the arrangement is characterized by molecules packing in layers. iucr.org

Analysis of the crystal lattice reveals an absence of strong, classical hydrogen bonds. Instead, the packing is dominated by weaker van der Waals forces and C-H···π interactions. The steric bulk of the mesityl groups plays a crucial role in determining the crystal packing. These groups are significantly twisted relative to the pyrrole ring, with dihedral angles of 69.18 (3)° and 67.06 (4)° to the pyrrole ring's best plane. nih.gov This orientation minimizes steric hindrance between the ortho-methyl groups of the mesityl rings and the pyrrole moiety.

The table below summarizes key intermolecular contact distances observed in the crystal lattice of a this compound derivative.

Intermolecular Contact Distances in a this compound Derivative Crystal Lattice

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Reference |

|---|---|---|---|---|

| C···H Separation | Carbon | Hydrogen | 2.81 - 2.83 | researchgate.net |

| Intramolecular H···H Separation | Methyl Hydrogen | Methyl Hydrogen | 3.610 (3) | iucr.org |

| Intramolecular H···H Separation | Methyl Hydrogen | Methyl Hydrogen | 3.736 (3) | iucr.org |

Infrared (IR) Spectroscopy

Characteristic Vibrational Modes of the Pyrrole and Mesityl Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound and its derivatives. The IR spectrum is a composite of the characteristic vibrational modes of its constituent parts: the pyrrole ring and the mesityl group.

The pyrrole moiety exhibits several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. dtic.mil The fundamental vibrations of the polypyrrole ring, including C=C and C-N stretching, are observed in the 1300-1600 cm⁻¹ region. researchgate.net In the parent pyrrole molecule, a prominent N-H stretching band is seen around 3400 cm⁻¹, however, in this compound, this band is absent due to the substitution on the nitrogen atom. researchgate.net

The mesityl moiety contributes its own distinct set of vibrational modes. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. uomustansiriyah.edu.iq The aliphatic C-H bonds of the three methyl groups give rise to strong asymmetric and symmetric stretching bands around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. uomustansiriyah.edu.iqspcmc.ac.in Aromatic skeletal vibrations, corresponding to C=C stretching within the benzene (B151609) ring, generally produce bands around 1600 cm⁻¹ and 1500 cm⁻¹. spcmc.ac.in Bending vibrations for the methyl groups are also characteristic, with asymmetric bending appearing near 1450 cm⁻¹ and symmetric bending (the "umbrella" mode) near 1375 cm⁻¹.

For a representative derivative, bis(mesityl)(pyrrol-1-yl)borane, the experimental IR spectrum shows bands at 2920 and 2853 cm⁻¹ (aliphatic C-H stretching), 1606 cm⁻¹ (aromatic C=C stretching), and a series of bands in the fingerprint region corresponding to various stretching and bending modes of the coupled system. iucr.org

The following table details the expected characteristic vibrational modes for this compound.

Characteristic IR Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Assignment | Associated Moiety | Reference |

|---|---|---|---|

| 3150 - 3050 | Aromatic C-H Stretch | Pyrrole & Mesityl | uomustansiriyah.edu.iq |

| 2980 - 2950 | Asymmetric CH₃ Stretch | Mesityl | uomustansiriyah.edu.iqspcmc.ac.in |

| 2880 - 2860 | Symmetric CH₃ Stretch | Mesityl | uomustansiriyah.edu.iqspcmc.ac.in |

| ~1600, ~1500 | Aromatic C=C Ring Stretch | Mesityl | spcmc.ac.in |

| 1550 - 1400 | C=C and C-N Ring Stretch | Pyrrole | researchgate.net |

| ~1450 | Asymmetric CH₃ Bend | Mesityl | uomustansiriyah.edu.iq |

| ~1375 | Symmetric CH₃ Bend | Mesityl | uomustansiriyah.edu.iq |

Based on the conducted research, there is a significant lack of specific, published computational and theoretical chemistry studies focusing solely on the compound This compound . While extensive research exists on related molecules—such as other pyrrole derivatives, various mesityl-containing compounds, and the parent 1H-pyrrole and mesitylene (B46885) molecules—the detailed research findings and specific data points required to populate the requested article outline for this compound are not available in the public scientific literature retrieved.

To generate the article with the mandated "thorough, informative, and scientifically accurate content," "detailed research findings," and "data tables" would necessitate fabricating data, which would violate the core requirement for accuracy and avoidance of hallucination. The principles of computational chemistry and findings for analogous compounds can provide a general understanding of how this compound might behave and how it would be studied. For instance, studies on similar molecules commonly use Density Functional Theory (DFT) with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G(d,p) for geometry optimization and electronic structure analysis. Likewise, Time-Dependent DFT (TD-DFT) is the standard method for analyzing electronic excitations and UV-visible spectra. However, without specific studies on this compound, providing quantitative data such as optimized bond lengths, frontier orbital energies, or predicted spectroscopic values is not possible.

Therefore, this article cannot be generated in accordance with the strict requirements of the prompt due to the absence of specific source material for the target compound.

Computational and Theoretical Chemistry Studies of 1 Mesityl 1h Pyrrole

Steric and Electronic Effects of the Mesityl Group

The substitution of a hydrogen atom on the pyrrole (B145914) nitrogen with a mesityl (2,4,6-trimethylphenyl) group introduces significant steric and electronic perturbations that profoundly influence the molecule's conformation, reactivity, and electronic structure. The mesityl group is characterized by its bulky nature, owing to the two methyl groups positioned ortho to the point of attachment, and its electronic properties as a weak electron-donating substituent. Computational and theoretical studies, often supported by experimental data from analogous compounds, provide a detailed picture of these effects.

Quantification of Steric Hindrance on Pyrrole Ring Reactivity and Conformation

The most immediate consequence of the mesityl group is the substantial steric hindrance imposed by its ortho-methyl groups. This steric bulk has been quantified and described through various parameters and observed effects on molecular behavior.

Conformational Restriction : The steric clash between the ortho-methyl groups of the mesityl ring and the hydrogen atoms at the C2 and C5 positions of the pyrrole ring severely restricts rotation around the N-C(aryl) single bond. This high rotational barrier is a defining characteristic of N-mesityl substituted heterocycles and can lead to atropisomerism if the substitution pattern creates chirality. The steric hindrance effectively locks the molecule into a specific range of conformations. In related dipyrrin (B1230570) complexes, the mesityl group's steric bulk is intentionally used to restrict conformational rotation, which can reduce non-radiative decay pathways and increase the excited-state lifetime of fluorescent molecules. etsu.edu

Impact on Reactivity : Steric hindrance is a well-established factor that can moderate reaction rates. numberanalytics.com In the context of N-arylpyrroles, the bulky mesityl group can shield the pyrrole ring from the approach of reagents. This has been observed to have a retarding effect on reaction rates in related systems. etsu.edu For instance, studies on the reactivity of oxoiron(IV) porphyrin π-cation radicals show that meso-tetramesitylporphyrin (TMP-I), while intrinsically highly reactive, shows lower reaction rates with sterically bulky substrates compared to less hindered analogues. sci-hub.se This demonstrates that the steric accessibility of the reactive center, which is influenced by the mesityl groups, is a critical factor in determining reaction kinetics. sci-hub.se

Quantifying Steric Bulk : While specific quantitative steric parameters for 1-Mesityl-1H-pyrrole are not readily available in the cited literature, computational methods provide tools to quantify steric influence. Parameters such as the Sterimol values (L, B1, B5) and percent buried volume (%Vbur) are used to describe the steric nature of substituents. chimia.ch For example, DFT optimizations on N-mesityl triazolium salts have been used to calculate Sterimol parameters, confirming the significant steric footprint of the mesityl group, comparable to that of a 2,4,6-tribromophenyl (B11824935) substituent. chimia.ch Such computational analyses are crucial for quantitatively understanding and predicting the steric impact on molecular conformation and reactivity. elettra.eu

Influence on Electron Delocalization and Aromaticity of the Pyrrole Ring

The aromaticity of the pyrrole ring stems from the delocalization of six π-electrons, including the lone pair from the nitrogen atom, across the five-membered ring. libretexts.org Substitution at the nitrogen atom can significantly alter this electronic system.

Disruption of π-Conjugation : The most significant electronic effect of the mesityl group is indirect, arising from the steric constraints it imposes. As detailed in the following section, the mesityl and pyrrole rings are forced into a nearly perpendicular orientation. This non-planar arrangement prevents effective overlap between the π-orbitals of the two rings, thereby inhibiting resonance and electronic communication between them. Consequently, the primary electronic influence of the mesityl group on the pyrrole ring is inductive rather than mesomeric. chemistrydocs.com

Changes in Pyrrole Ring Geometry : The electronic properties of the N-substituent directly impact the geometry and aromaticity of the pyrrole ring. In a related compound, bis(mesityl)(pyrrol-1-yl)borane, the electron-withdrawing nature of the boryl group pulls electron density from the nitrogen lone pair, reducing its participation in the pyrrole's aromatic system. iucr.orgresearchgate.net This is experimentally observed through changes in bond lengths: the N–C bonds lengthen, and the C–C bond lengths within the ring show greater alternation compared to unsubstituted pyrrole, indicating a loss of aromatic character. iucr.orgresearchgate.net While the mesityl group itself is not a strong electron-withdrawing group, these findings illustrate the sensitivity of the pyrrole ring's electronic structure to N-substitution. The electron-donating methyl groups on the mesityl ring might slightly enhance the pyrrole ring's aromaticity through an inductive effect. vulcanchem.com

Aromaticity Indices : The aromaticity of such systems can be quantified using computational methods like the Harmonic Oscillator Model of Electron Delocalization (HOMED) or by calculating Nucleus-Independent Chemical Shifts (NICS). mdpi.comnih.gov These methods provide a numerical value for the degree of aromaticity, allowing for comparisons between different substituted pyrroles. For instance, NICS calculations on related aromatic systems have been used to demonstrate how substituents can tune the aromatic character. nih.govacs.org A computational study on this compound would likely show a high degree of aromaticity for the pyrrole ring, largely isolated from the mesityl ring's π-system.

| Bond | bis(mesityl)(pyrrol-1-yl)borane iucr.orgresearchgate.net | Pyrrole (X-ray, 103 K) researchgate.net | Pyrrole (calculated) researchgate.net |

|---|---|---|---|

| N–Cα | 1.4005(14), 1.3981(14) | 1.365(2) | 1.376 |

| Cα–Cβ | 1.3536(16), 1.3514(17) | 1.357(2) | 1.378 |

| Cβ–Cβ' | 1.4290(17) | 1.423(3) | 1.425 |

Impact on Inter-Ring Torsion Angles and Planarity

Computational and crystallographic studies of N-mesityl substituted compounds consistently reveal a non-planar geometry, which is a direct result of steric repulsion.

Perpendicular Orientation : The steric pressure exerted by the two ortho-methyl groups forces the mesityl ring to adopt a large dihedral angle with respect to the pyrrole ring. This nearly perpendicular arrangement minimizes steric strain. In the crystal structure of bis(mesityl)(pyrrol-1-yl)borane, the planes of the two mesityl groups are twisted at angles of 69.18° and 67.06° relative to the pyrrole ring's plane. iucr.org Similarly, in 2-(Mesitylmethylsulfanyl)pyridine N-oxide, the dihedral angle between the mesityl and pyridine (B92270) rings is 71.18°. researchgate.net DFT calculations on a platinum complex containing mesityl-substituted pyridine rings also show average dihedral angles of ~77° between the mesityl and pyridine planes. rsc.org

Consequences of Non-Planarity : This enforced twisting is crucial as it electronically isolates the two aromatic systems by preventing π-orbital overlap. The lack of planarity is a key structural feature that dictates the electronic properties discussed previously, effectively turning off resonance effects between the rings. The planarity of the individual pyrrole and mesityl rings, however, is generally maintained. For example, in a lithium silolide complex, the mesityl group is oriented almost perpendicularly (88.6° dihedral angle) to a highly planar five-membered silolide ring. rsc.org

| Compound | Inter-Ring Dihedral Angle (°) | Method | Reference |

|---|---|---|---|

| bis(mesityl)(pyrrol-1-yl)borane | 69.18 / 67.06 | X-ray Crystallography | iucr.org |

| 2-(Mesitylmethylsulfanyl)pyridine N-oxide | 71.18 | X-ray Crystallography | researchgate.net |

| [Pt(bis(4-Mes-py)-4,6-dFb)Cl] | ~77 | DFT Calculation | rsc.org |

| 1-Mesityl-lithium-silolide | 88.6 | X-ray Crystallography | rsc.org |

| 3-Mesityl-naphthofuran ketone derivative | 81.61 | X-ray Crystallography | researchgate.net |

Reactivity and Functionalization of 1 Mesityl 1h Pyrrole

Electrophilic Aromatic Substitution Patterns in N-Arylpyrroles

N-Arylpyrroles, including 1-mesityl-1H-pyrrole, are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com The nitrogen atom's lone pair of electrons is delocalized into the pyrrole (B145914) ring, increasing its electron density and making it more reactive than benzene (B151609). uoanbar.edu.iq Generally, electrophilic attack is favored at the C2 (α) position due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the C3 (β) position. pearson.comonlineorganicchemistrytutor.com

In the case of this compound, the bulky mesityl group at the nitrogen atom introduces significant steric hindrance. This steric bulk can influence the regioselectivity of electrophilic substitution, potentially directing incoming electrophiles to the less hindered C3 position. For instance, the Vilsmeier-Haack reaction of this compound introduces a formyl group at the C3 position. vulcanchem.com The electron-donating nature of the mesityl group's methyl substituents further activates the pyrrole ring towards electrophilic attack. vulcanchem.com

Recent studies have demonstrated the use of chiral-at-metal rhodium Lewis acid catalysts to achieve highly atroposelective electrophilic aromatic substitution on N-arylpyrroles. nih.govnih.govresearchgate.net This method allows for the transformation of configurationally labile N-arylpyrroles into stable, axially chiral molecules. nih.govnih.govresearchgate.net

Regioselectivity and Steric Control in C-H Functionalization

The direct functionalization of C-H bonds in N-arylpyrroles is a powerful tool for the synthesis of complex molecules. The regioselectivity of these reactions is often dictated by steric and electronic factors.

Direct C-H Olefination Strategies

Direct C-H olefination allows for the introduction of vinyl groups onto the pyrrole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the directing groups present. While methods for C2-olefination are more common, achieving C5-olefination can be challenging due to poor regioselectivity. researchgate.net However, sterically controlled C-H olefination methods have been developed to achieve high C5-selectivity. researchgate.net For N-arylpyrroles, ruthenium-catalyzed coupling with terminal alkynes has been shown to produce gem-selective α-vinylpyrroles. nih.gov The steric hindrance of the N-aryl group can play a crucial role in directing the olefination to a specific position. rsc.org

Dehydrogenative Aromatization and Sulfonylation of Pyrrolidine (B122466) Precursors

An alternative approach to synthesizing functionalized pyrroles involves the dehydrogenative aromatization of pyrrolidine precursors. A visible-light photoredox-catalyzed method has been developed for the synthesis of β-substituted pyrroles from unactivated pyrrolidines. d-nb.info In this process, the reaction of N-mesitylpyrrolidine with sulfonyl chlorides can lead to the formation of 1-mesityl-4-tosyl-2,3-dihydro-1H-pyrrole as a major intermediate, which then aromatizes to the corresponding pyrrole. d-nb.info More recently, a metal-free, borane-catalyzed dehydrogenation of pyrrolidines to pyrroles has been reported, offering a direct route from readily available starting materials. acs.org

Cycloaddition Reactions Involving N-Mesitylpyrroles

Due to their aromatic character, pyrroles are generally poor dienes in Diels-Alder reactions. edurev.inwikipedia.org However, N-substituted pyrroles, particularly those with electron-withdrawing groups on the nitrogen, can participate in cycloaddition reactions. wikipedia.org

Role of Steric Factors in Modulating Diels-Alder and Michael Additions

The bulky mesityl group in this compound significantly hinders its participation in cycloaddition reactions. The steric clash between the mesityl group and the incoming dienophile or Michael acceptor can prevent the necessary orbital overlap for the reaction to occur. While N-arylpyrroles can undergo cycloaddition, the steric hindrance from ortho-substituents on the aryl ring, such as in the mesityl group, can be a major limiting factor. researchgate.net

Oxidative and Reductive Transformations

The pyrrole ring is susceptible to oxidation, often leading to polymerization, especially under acidic conditions. wikipedia.org However, controlled oxidative and reductive transformations can be achieved.

Attempts to chemically oxidize bis(N-arylpyrrole-2-carboxaldiminato)copper(II) complexes have been reported to be unsuccessful. psu.edu Conversely, these copper(II) complexes can be reduced to the corresponding copper(I) species using sodium borohydride. psu.edu The electrochemical properties, including the redox potentials, of N-arylpyrrole systems have been studied using techniques like cyclic voltammetry. psu.edunih.govrsc.org The reduction of N-arylpyrroles can lead to the formation of pyrrolidines or pyrrolines. wikipedia.org For example, the Birch reduction of pyrrole derivatives can yield pyrrolines. wikipedia.org The presence of the mesityl group can influence the electrochemical behavior and the outcome of reduction reactions.

Coordination Chemistry of 1 Mesityl 1h Pyrrole As a Ligand Precursor

Design and Synthesis of N-Mesitylpyrrole-Based Ligands

The design of ligands derived from 1-Mesityl-1H-pyrrole is centered on introducing coordinating arms at various positions on the pyrrole (B145914) ring, most commonly at the 2 and 5 positions to create pincer-type ligands. The presence of the N-mesityl group is a deliberate design choice aimed at providing steric protection to the metal center, influencing the electronic properties of the ligand, and enhancing the stability and solubility of the resulting metal complexes.

The synthesis of these ligands often begins with the functionalization of the this compound core. A common strategy involves the introduction of formyl groups, which can then be converted into imines or other coordinating moieties. For instance, the ligand 2,5-Bis[N-(2,6-mesityl)iminomethyl]pyrrole, a derivative of this compound, has been synthesized and studied. General synthetic methodologies for pyrrole functionalization, such as the Vilsmeier-Haack reaction for formylation, followed by condensation with appropriate amines, are applicable.

Another versatile method for creating pyrrole-based ligands is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with a primary amine. While this method synthesizes the pyrrole ring itself, it illustrates a fundamental approach to N-substituted pyrroles. For pre-formed this compound, direct functionalization of the C-H bonds is the more common route to introduce coordinating side arms. These arms can incorporate a variety of donor atoms, including phosphorus (in phosphines), nitrogen (in pyridines or imines), and sulfur (in thioethers), leading to ligands with diverse electronic and steric properties tailored for specific applications in coordination chemistry and catalysis.

Metal Complex Formation with this compound Ligands

Ligands derived from this compound readily form complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal halide or an organometallic species. The nature of the resulting complex, including its geometry and bonding, is heavily influenced by the ligand's structure, the metal's coordination preferences, and the reaction conditions.

For example, iron complexes containing a pyrrole-based PNP pincer ligand, such as {2,5-Bis[(diisopropylphosphanyl)methyl]pyrrolido-κ³P,N,P'}carbonylchlorido(trimethylphosphane-κP)iron(II), have been shown to adopt a slightly distorted octahedral geometry. nih.gov In this structure, the tridentate PNP ligand coordinates to the iron center in a meridional fashion. nih.gov

In a notable example involving a derivative of this compound, the complex formed between CoCl₂ and 2,5-Bis[N-(2,6-mesityl)iminomethyl]pyrrole, with the formula (Mes₂pyr)CoCl₂, exhibits interesting structural features. nih.gov Instead of the expected tridentate coordination of the ligand, the significant angle strain imposed by the bulky mesityl groups results in the ligation of only two of the three donor atoms. nih.gov This leads to a bidentate bonding mode. Spectroscopic and magnetic studies of this complex suggest that it is best described as a high-spin Co(II) center coordinated to a neutral radical ligand, a consequence of one-electron oxidation of the ligand framework. nih.gov

Table 1: Selected Crystallographic Data for a Pyrrole-Based Iron Pincer Complex

| Parameter | [Fe(PNpyrP)Cl(PMe₃)(CO)] nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2345 (3) |

| b (Å) | 19.8765 (5) |

| c (Å) | 13.4567 (4) |

| β (°) | 109.876 (1) |

Data derived from a representative pyrrole-based PNP iron complex.

The mesityl group is a bulky substituent that exerts significant steric and electronic effects within a metal complex. Its primary role is to create a sterically hindered environment around the metal center. This steric bulk can influence the coordination number of the metal, favor specific geometries, and prevent undesirable intermolecular interactions or decomposition pathways.

The steric hindrance provided by the mesityl groups can dictate the coordination mode of the ligand. As seen in the (Mes₂pyr)CoCl₂ complex, the steric strain prevents the ligand from adopting a planar, tridentate coordination, forcing it into a bidentate arrangement. nih.gov This demonstrates how steric factors can override the inherent electronic preference for tridentate coordination in pincer-type ligands.

Electronically, the mesityl group is generally considered to be electron-donating through inductive effects. This can influence the electron density at the pyrrole nitrogen and, by extension, the donor strength of the entire ligand system. This electronic tuning can affect the redox properties of the metal center and the reactivity of the complex in catalytic applications. The interplay between these steric and electronic effects is a key aspect of ligand design, allowing for the fine-tuning of the properties of the resulting metal complexes for specific purposes. libretexts.org

Applications in Catalysis and Organometallic Chemistry

The unique structural and electronic features of metal complexes derived from N-mesitylpyrrole-based ligands make them promising candidates for applications in catalysis and organometallic chemistry. The robust framework provided by the pincer-type coordination, combined with the steric protection from the mesityl groups, can lead to highly stable and selective catalysts.

Pyrrole-based PNP pincer ligands have demonstrated significant utility in a range of transition metal-catalyzed reactions. mdpi.com These ligands are known to support catalysts for processes such as dehydrogenation of alcohols, hydrogenation of esters, and even the challenging activation of small molecules like dinitrogen. mdpi.com

The catalytic activity of these complexes often involves metal-ligand cooperation, where the pyrrole moiety can participate directly in the catalytic cycle, for instance, through deprotonation/reprotonation of the pyrrole backbone. The electronic environment of the metal center, which is crucial for catalytic performance, can be systematically modified by altering the substituents on the pyrrole ring. For example, the introduction of a methyl-substituted pyrrole-based PNP ligand has been shown to improve the catalytic activity of iron complexes in nitrogen fixation. mdpi.com

While specific catalytic applications of this compound-based pincer ligands are an emerging area of research, it is anticipated that the steric bulk of the mesityl group would enhance catalyst stability and potentially influence selectivity in reactions such as polymerization or cross-coupling. The electronic contribution of the N-mesityl group would also play a role in modulating the reactivity of the metal center, offering a pathway to developing novel and efficient catalysts for a variety of chemical transformations. mdpi.com

Advanced Applications and Future Research Directions

1-Mesityl-1H-pyrrole in Organic Materials Science

The field of organic materials science has seen significant growth, with a focus on creating lightweight, flexible, and solution-processable materials for electronic applications. Pyrrole-containing compounds are integral to this research due to their inherent electronic properties. rsc.org The substitution of a bulky mesityl group at the N-1 position of the pyrrole (B145914) ring introduces specific modifications to the electronic structure and molecular packing, which can be advantageous for material design.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are cornerstone technologies in modern displays, lighting, and flexible electronics. The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used. Pyrrole-based compounds are often explored for these applications due to their electron-rich nature, which facilitates charge transport. rsc.orgjmaterenvironsci.com

In the context of this compound, the mesityl group plays a crucial role. By being directly attached to the nitrogen atom, it sterically hinders intermolecular interactions and prevents the kind of close π-π stacking that often leads to fluorescence quenching in the solid state. This property is highly desirable for maintaining high emission efficiency in OLEDs. While specific device data for this compound is not extensively documented, the principle is based on using such sterically encumbered molecules to create stable, amorphous thin films with good photoluminescent quantum yields. The twisted conformation between the pyrrole and mesityl rings, forced by the ortho-methyl groups, disrupts extensive π-conjugation, which can be used to tune the emission color toward the blue region of the spectrum—a key area of research in OLED development. researchgate.net

| Device Type | Potential Role of this compound Moiety | Key Influencing Factor |

| OLED | Emitter Layer, Host Material | Steric bulk from the mesityl group reduces aggregation-caused quenching, potentially improving quantum efficiency. |

| OFET | Dielectric Layer, Semiconductor Component | The bulky structure can influence thin-film morphology, affecting charge carrier mobility. |

Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons, which is the basis for electrical conductivity in organic polymers. wikipedia.orglibretexts.org Polypyrrole is one of the most well-known and studied conducting polymers, typically synthesized by the oxidative polymerization of pyrrole. wikipedia.orgijert.org

However, the direct polymerization of this compound into a conventional polypyrrole chain is sterically hindered. The mesityl group on the nitrogen atom prevents the necessary α-α' coupling between pyrrole units that forms the polymer backbone. mdpi.com Instead, the this compound unit can be incorporated into conjugated systems in other ways:

As a building block for copolymers, where it is linked with other monomers through its C-2 and C-5 positions.

The introduction of the N-mesityl group can enhance the solubility and processability of the resulting polymers, a common challenge with rigid conjugated polymers. mdpi.com While the twisted geometry between the pyrrole and mesityl rings reduces through-conjugation, this can be exploited to create materials with wider bandgaps and specific optoelectronic properties. wikipedia.orgmasterorganicchemistry.com

A chromophore is the part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. Pyrrole derivatives are foundational to many synthetic dyes and fluorescent probes. nih.govnih.gov The this compound scaffold is particularly useful in designing advanced fluorescent materials.

The bulky mesityl group is key to mitigating aggregation-induced emission quenching. In many fluorescent molecules, close proximity in the solid state or in aggregates leads to non-radiative decay pathways, diminishing or extinguishing their fluorescence. The steric hindrance provided by the mesityl group can physically prevent the molecules from packing too closely, thus preserving their fluorescence in a condensed state. nih.gov This principle is central to the development of materials with aggregation-induced emission (AIE) or aggregation-induced phosphorescence (AIP) characteristics, which are highly valuable for bio-imaging and sensing applications. nih.gov

Furthermore, the this compound core can be functionalized at other positions (e.g., C-2, C-3, C-4, C-5) with various electron-donating or electron-withdrawing groups to finely tune the absorption and emission wavelengths across the visible spectrum. nih.govmdpi.com

| Feature | Consequence of the 1-Mesityl Group | Application |

| Steric Hindrance | Prevents π-π stacking and aggregation-caused quenching. | Bright solid-state emitters, AIE materials. |

| Electronic Tuning | The twisted conformation modifies the HOMO-LUMO gap. | Development of blue fluorophores. |

| Synthetic Handle | The pyrrole ring can be further functionalized. | Creation of diverse libraries of dyes and probes. |

Role in the Synthesis of Complex Organic Molecules

Beyond materials science, this compound serves as a versatile building block and precursor in synthetic organic chemistry, enabling the construction of intricate molecular architectures found in nature and designed in the laboratory.

The pyrrole ring is a ubiquitous structural motif in a vast array of natural products, including alkaloids, porphyrins (like heme and chlorophyll), and various marine metabolites. rsc.orgresearchgate.net The synthesis of these complex molecules often requires carefully functionalized pyrrole precursors. nih.gov

While this compound itself may not be present in the final natural product, the mesityl group can serve as a robust protecting group for the pyrrole nitrogen during a multi-step synthesis. Its steric bulk and chemical stability allow other positions on the pyrrole ring to be selectively modified without interference from the N-H proton. Once the desired pyrrole core is assembled, the mesityl group can be cleaved under specific conditions to reveal the N-H functionality common in many natural products. This strategy provides a level of control that is crucial for achieving high yields and stereoselectivity in total synthesis. nih.gov

The this compound scaffold is an excellent starting point for synthesizing more complex, fused heterocyclic systems. The pyrrole ring can participate in various cycloaddition and annulation reactions to build adjacent rings. For example, functional groups introduced at the 2,3- or 3,4-positions of the this compound ring can be elaborated to form indolizines, pyrrolo[1,2-a]pyrazines, or other nitrogen-containing polycyclic structures. ijpras.com

The mesityl group, in this context, acts as a "directing group" due to its steric influence, potentially controlling the regioselectivity of subsequent reactions on the pyrrole ring. It also imparts greater solubility to intermediates, simplifying purification and handling during the synthetic sequence. The ability to construct novel, complex heterocyclic frameworks is of high interest in medicinal chemistry, as these structures often form the core of new therapeutic agents. imedpub.com

Emerging Research Avenues and Potential Impact

The exploration of this compound and its derivatives is currently a dynamic field, with researchers investigating its potential in various high-technology areas. The interplay between the electron-donating pyrrole ring and the sterically demanding mesityl group imparts unique properties that are being harnessed for the development of innovative chemical entities and materials.

Exploration of Novel Reactivity Patterns

The mesityl group in this compound exerts significant steric hindrance, which profoundly influences its reactivity. This steric shielding can direct reactions to specific positions on the pyrrole ring, enabling regioselective functionalization that is often difficult to achieve with less hindered N-substituted pyrroles. Researchers are actively exploring these steric effects to develop novel synthetic methodologies.

Recent studies have focused on the functionalization of the pyrrole core in the presence of the bulky mesityl substituent. For instance, metal-catalyzed C-H functionalization reactions are being investigated to introduce various substituents onto the pyrrole ring. The steric bulk of the mesityl group can influence the coordination of the metal catalyst, leading to unconventional substitution patterns and the formation of unique molecular architectures. This controlled reactivity is crucial for the synthesis of complex molecules with tailored electronic and photophysical properties.

Furthermore, the electronic nature of the N-aryl linkage in this compound makes it a candidate for studies involving intramolecular charge transfer (ICT) processes. The development of derivatives with specific donor-acceptor functionalities could lead to new classes of compounds with interesting photophysical behaviors, relevant for applications in molecular electronics and photonics.

Development of New Sensing Applications

The inherent electronic properties of the pyrrole ring make it an attractive component for chemical sensors. While polypyrrole-based sensors are well-established, the use of discrete, well-defined pyrrole derivatives like this compound in sensing applications is a growing area of interest. The bulky mesityl group can create specific binding pockets, enhancing the selectivity of the sensor for target analytes.

One promising avenue is the development of fluorescent sensors. By incorporating fluorogenic units into the this compound scaffold, researchers can design sensors that exhibit changes in their fluorescence emission upon binding to a specific ion or molecule. The steric environment created by the mesityl group can play a crucial role in modulating the photophysical response, leading to highly sensitive and selective detection methods. For example, pyrrole-based compounds have been investigated for their ability to detect ions through mechanisms such as photoinduced electron transfer (PET).

Moreover, the principles of molecular imprinting are being applied to create highly selective recognition sites in polymers that incorporate pyrrole derivatives. While not specific to this compound, the fundamental concepts could be adapted, where the unique shape and electronic signature of this compound could be used to create templates for the detection of specific molecules.

Integration into Advanced Functional Systems

The unique combination of steric bulk and electronic properties makes this compound a valuable building block for the construction of advanced functional systems, including supramolecular assemblies and organic electronic materials.

In the realm of supramolecular chemistry, the defined geometry and potential for non-covalent interactions of this compound make it an interesting component for the design of host-guest systems and self-assembled architectures. The mesityl group can provide the necessary steric repulsion to create well-defined cavities, while the pyrrole ring can engage in π-π stacking or hydrogen bonding interactions.

Q & A

Q. Basic

- 1H NMR : Look for characteristic pyrrole ring proton signals at δ 6.0–7.0 ppm. The mesityl group’s methyl protons typically appear as singlets near δ 2.3 ppm.

- 13C NMR : The pyrrole carbons resonate at δ 105–125 ppm, while mesityl aromatic carbons appear at δ 125–140 ppm.

- IR : Stretching vibrations for C–N (1250–1350 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) confirm the core structure . Gas-phase ion energetics data (e.g., ionization energy) from NIST can supplement structural validation .

What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Advanced

Low yields often arise from steric hindrance (e.g., bulky mesityl groups) or side reactions. Strategies include:

- Protecting groups : Temporarily block reactive sites during intermediate steps.

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity . AI-driven route prediction tools can prioritize high-yield pathways .

How can regioselectivity challenges be addressed in functionalizing this compound?

Advanced

Regioselectivity is influenced by electronic and steric effects. For electrophilic substitution:

- Directing groups : Introduce electron-withdrawing groups (e.g., sulfonyl) to steer reactivity to specific positions.

- Computational modeling : DFT calculations predict favorable attack sites based on charge distribution .

- Experimental validation : Use isotopic labeling or tandem MS to track reaction pathways .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Q. Basic

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

How do substituents on the pyrrole ring influence physicochemical and biological properties?

Q. Advanced

- Electron-donating groups (e.g., methyl) : Increase ring electron density, enhancing nucleophilic reactivity.

- Bulky groups (e.g., mesityl) : Reduce solubility but improve metabolic stability.

- Bioactivity correlation : Substituent position (C-2 vs. C-3) alters binding affinity to target proteins .

How should researchers resolve contradictions in reported biological activities of pyrrole derivatives?

Q. Advanced

- Control experiments : Verify compound purity via HPLC and reproducibility across cell lines.

- Structural analogs : Compare activities of derivatives with incremental substituent changes .

- Meta-analysis : Pool data from multiple studies to identify trends obscured by assay variability .

What computational methods predict the binding modes of this compound derivatives?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., kinases).

- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.

- QSAR models : Corrogate substituent effects with bioactivity data .

How can solubility and stability issues be addressed during formulation studies?

Q. Advanced

- Co-solvents : Use DMSO or cyclodextrins for aqueous solubility enhancement.

- Lyophilization : Stabilize hygroscopic compounds for long-term storage.

- Accelerated stability testing : Monitor degradation under high humidity/UV light .

What catalytic or material science applications exist for this compound derivatives?

Q. Advanced

- Coordination chemistry : Mesityl groups stabilize metal complexes for catalysis (e.g., Pd-mediated cross-coupling).

- Organic electronics : Planar pyrrole cores with extended conjugation (e.g., terephthalate moieties) enable use in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.